molecular formula C19H24N2O B13916022 (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol

(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol

Cat. No.: B13916022
M. Wt: 296.4 g/mol
InChI Key: HUVGDTRCZVNHGX-OALUTQOASA-N
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Description

(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Benzylation: The piperidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.

    Amine Introduction:

    Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The benzyl and benzylamino groups can enhance binding affinity to specific molecular targets, influencing pathways involved in neurotransmission or enzyme regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-benzyl-4-(methylamino)piperidin-3-ol
  • (3S,4S)-1-benzyl-4-(ethylamino)piperidin-3-ol
  • (3S,4S)-1-benzyl-4-(propylamino)piperidin-3-ol

Uniqueness

(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and binding affinity to molecular targets. The presence of the benzylamino group may confer distinct biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol

InChI

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1

InChI Key

HUVGDTRCZVNHGX-OALUTQOASA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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